molecular formula C16H15N3O4S2 B2800708 N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide CAS No. 941925-49-1

N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Cat. No. B2800708
CAS RN: 941925-49-1
M. Wt: 377.43
InChI Key: NCGIMZPAXOEQBC-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is a compound that belongs to the class of 2-aminothiazole derivatives . The 2-aminothiazole scaffold is a promising structure in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, including “N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide”, involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . This method, known as Hantzsch’s synthesis, is the most frequently used method for the preparation of 2-aminothiazole and their derivatives .


Molecular Structure Analysis

The molecular formula of “N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is C15H15N3O3S . Its molecular weight is 317.36 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” include a predicted density of 1.349±0.06 g/cm3 .

Scientific Research Applications

Anticancer Applications

2-aminothiazole derivatives, including the compound , have shown promise in the field of anticancer drug discovery . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Overcoming Drug Resistance

These compounds are also being investigated for their potential to overcome drug resistance in cancer treatment . The development of drug resistance significantly restricts the clinical efficacy of most commonly prescribed anticancer drugs .

Antiviral Applications

2-aminothiazole derivatives have been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antimicrobial Applications

These compounds have also shown antimicrobial activity . This suggests they could be used in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Anticonvulsant Applications

2-aminothiazole derivatives have demonstrated anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Antidiabetic Applications

These compounds have also been found to possess antidiabetic properties . This could make them useful in the treatment of diabetes.

Mechanism of Action

While the specific mechanism of action for “N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is not provided in the available sources, 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They are considered valuable in the field of oncology-related drug discovery .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths . Investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This information will be useful for future innovation .

properties

IUPAC Name

2-(benzenesulfonamido)-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-11-14(15(20)17-10-12-6-5-9-23-12)24-16(18-11)19-25(21,22)13-7-3-2-4-8-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGIMZPAXOEQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

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